An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxyphenol (CAS: 886510-25-4)
An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxyphenol (CAS: 886510-25-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-5-fluoro-2-methoxyphenol, a halogenated phenolic compound with significant potential in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, offering detailed experimental protocols and visual representations of relevant biological pathways.
Core Chemical and Physical Data
4-Bromo-5-fluoro-2-methoxyphenol is a substituted phenol derivative with the molecular formula C₇H₆BrFO₂ and a molecular weight of 221.02 g/mol . Its structure features a benzene ring substituted with bromo, fluoro, methoxy, and hydroxyl groups, making it a versatile intermediate for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 886510-25-4 | |
| Molecular Formula | C₇H₆BrFO₂ | |
| Molecular Weight | 221.02 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 80-83 °C | |
| Purity | Typically ≥98% | [1] |
| Application | Pharmaceutical intermediate | [1] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway:
A potential synthetic route could start from 2-methoxyphenol, involving sequential halogenation steps. The directing effects of the hydroxyl and methoxy groups will influence the position of bromination and fluorination.
Caption: Proposed synthetic pathway for 4-Bromo-5-fluoro-2-methoxyphenol.
Spectroscopic Data:
Specific spectroscopic data for 4-Bromo-5-fluoro-2-methoxyphenol is not widely published. However, based on the analysis of structurally similar compounds, the following characteristic peaks can be anticipated:
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¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons, and the hydroxyl proton. The coupling patterns will be influenced by the fluorine and bromine substituents.
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¹³C NMR: Resonances for the seven carbon atoms, with chemical shifts influenced by the electronegative halogen and oxygen substituents.
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IR Spectroscopy: Characteristic absorption bands for the O-H stretching of the phenol, C-O stretching of the ether and phenol, and C-Br and C-F stretching vibrations.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine.
Experimental Protocols
This section details experimental procedures involving 4-Bromo-5-fluoro-2-methoxyphenol as a reactant, as described in the patent literature. These protocols highlight its utility as a building block in the synthesis of more complex molecules.
Protocol 1: Ether Synthesis with 5-(chloromethyl)-2-methoxypyridine
This protocol describes the synthesis of 5-((4-bromo-5-fluoro-2-methoxyphenoxy)methyl)-2-methoxypyridine, a potential intermediate for Tropomyosin-related kinase (Trk) inhibitors.[2]
Materials:
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4-Bromo-5-fluoro-2-methoxyphenol
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5-(chloromethyl)-2-methoxypyridine hydrochloride
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Potassium carbonate (K₂CO₃)
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N,N-dimethylformamide (DMF)
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Ethyl acetate
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Water
Procedure:
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To a stirred solution of 4-bromo-5-fluoro-2-methoxyphenol (2.82 g, 12.25 mmol) in N,N-dimethylformamide (50 mL), add 5-(chloromethyl)-2-methoxypyridine hydrochloride (2.50 g, 12.86 mmol) and potassium carbonate (5.08 g, 36.75 mmol).[2]
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Heat the reaction mixture to 100°C.[2]
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After 2 hours, allow the mixture to cool to room temperature.[2]
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Dilute the reaction mixture with water.[2]
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Extract the aqueous mixture with ethyl acetate (3x).[2]
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography.
Caption: Workflow for the synthesis of a diaryl ether intermediate.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines a Suzuki-Miyaura coupling reaction to form a C-C bond, demonstrating the reactivity of the bromo-substituent.[3]
Materials:
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4-Bromo-5-fluoro-2-methoxyphenol
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Phenylboronic acid
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Triethylamine (TEA)
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Cupric acetate
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Dichloromethane (DCM)
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Celite
Procedure:
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To a 100 mL oven-dried flask, add 4-Bromo-5-fluoro-2-methoxyphenol (500 mg, 2.26 mmol), phenylboronic acid (0.73 g, 6.00 mmol), triethylamine (2.0 mL, 14.3 mmol), cupric acetate (0.70 g, 3.85 mmol), and dichloromethane (20 mL).[3]
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Stir the reaction mixture at room temperature for 48 hours.[3]
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Filter the reaction mixture through Celite.[3]
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Concentrate the filtrate in vacuo to obtain a residue.[3]
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Purify the residue by silica gel chromatography to yield the desired product.[3]
Potential Biological Activities and Signaling Pathways
While direct biological studies on 4-Bromo-5-fluoro-2-methoxyphenol are limited, the broader class of bromophenols and phenolic compounds are known to exhibit a range of biological activities. The presence of the phenolic hydroxyl group, methoxy group, and halogen substituents suggests potential for antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
Potential Signaling Pathway Modulation
Phenolic compounds are known to modulate several key signaling pathways involved in inflammation and cancer. It is plausible that 4-Bromo-5-fluoro-2-methoxyphenol could interact with these pathways.
Caption: Potential modulation of inflammatory signaling pathways by phenolic compounds.
Applications in Drug Discovery and Development
The structural features of 4-Bromo-5-fluoro-2-methoxyphenol make it an attractive starting material for the synthesis of novel drug candidates. The presence of multiple functional groups allows for diverse chemical modifications to optimize pharmacokinetic and pharmacodynamic properties. Its use as an intermediate in the synthesis of potential Trk inhibitors highlights its relevance in the development of targeted therapies for cancer and other diseases.[2] The fluorination of the molecule can enhance metabolic stability and binding affinity of the final drug product.
Conclusion
4-Bromo-5-fluoro-2-methoxyphenol is a valuable chemical intermediate with demonstrated utility in the synthesis of complex organic molecules. While direct biological data is sparse, the known activities of related phenolic compounds suggest a high potential for this molecule in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. Further research into its synthesis, biological activity, and mechanism of action is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this promising compound.
References
- 1. 4-BROMO-5-FLUORO-2-METHOXYPHENOL, CasNo.886510-25-4 Nanjing Fred Technology Co.,Ltd. China (Mainland) [friendchem1.lookchem.com]
- 2. US9174986B2 - Tropomyosin-related kinase (Trk) inhibitors - Google Patents [patents.google.com]
- 3. US8481733B2 - Substituted imidazopyr- and imidazotri-azines - Google Patents [patents.google.com]
